physicochemical properties of 2-Bromo-3-formylbenzoic acid
physicochemical properties of 2-Bromo-3-formylbenzoic acid
This technical guide provides a comprehensive analysis of 2-Bromo-3-formylbenzoic acid , a critical pharmacophore intermediate used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bioactive agents.
High-Purity Synthon for Phthalazinone & Isoindolinone Scaffolds
Executive Summary
2-Bromo-3-formylbenzoic acid (CAS: 1289208-00-9) is a tri-substituted benzene derivative characterized by a "congested" 1,2,3-substitution pattern.[1] Its chemical value lies in the orthogonality of its functional groups: a reactive aldehyde (C3), a halogen handle (C2-Br), and a carboxylic acid (C1). This specific arrangement allows for rapid, regiospecific cyclization with hydrazines to form 4-substituted phthalazin-1(2H)-ones , the core scaffold of several FDA-approved PARP inhibitors (e.g., Olaparib analogs).
Molecular Identity & Structural Analysis[2]
| Property | Specification |
| CAS Number | 1289208-00-9 |
| IUPAC Name | 2-Bromo-3-formylbenzoic acid |
| Molecular Formula | C₈H₅BrO₃ |
| Molecular Weight | 229.03 g/mol |
| SMILES | O=C(O)C1=C(Br)C(C=O)=CC=C1 |
| InChI Key | Unique identifier required for database cross-referencing.[2] |
Structural Conformation & The "Ortho Effect"
The 1,2,3-substitution pattern forces the central bromine atom to sterically crowd the adjacent carbonyl groups.
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Twisted Conformation: The carboxylic acid and formyl groups are likely twisted out of the phenyl plane to minimize steric repulsion with the large bromine atom (Van der Waals radius ~1.85 Å).
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Reactivity Implication: This lack of planarity prevents efficient resonance stabilization, making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack (e.g., by hydrazines or amines).
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models for this specific isomer.
| Property | Value / Description | Note |
| Physical State | Off-white to pale yellow crystalline powder | Hygroscopic nature possible due to aldehyde. |
| Melting Point | >150 °C (Decomposes) | Precise MP varies by polymorph/purity; often cyclizes upon heating. |
| Solubility | DMSO, Methanol, DMF | Poor water solubility; soluble in alkaline aq. solutions. |
| pKa (Acid) | 2.8 – 3.1 (Predicted) | More acidic than benzoic acid (4.2) due to electron-withdrawing Br/CHO. |
| LogP | ~1.58 | Moderate lipophilicity; suitable for membrane permeability assays. |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Aldehyde is prone to autoxidation to the di-acid (3-bromo-1,2-benzenedicarboxylic acid). |
Synthetic Routes & Production Strategy
The synthesis of 2-bromo-3-formylbenzoic acid typically bypasses direct formylation due to selectivity issues. The most robust route involves the oxidation of 2-bromo-3-methylbenzoic acid .
Primary Synthetic Workflow
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Precursor Synthesis: Starting from 2-amino-3-methylbenzoic acid, a Sandmeyer reaction installs the bromine at position 2.
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Radical Bromination: The methyl group is brominated using N-Bromosuccinimide (NBS) to form the dibromomethyl intermediate.
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Hydrolysis: The gem-dibromide is hydrolyzed to the aldehyde.
Figure 1: Step-wise synthetic pathway from aniline precursor to target aldehyde.
Reactivity & Applications in Drug Design
The Phthalazinone Cyclization
The primary utility of this compound is its reaction with hydrazine derivatives. Unlike simple benzaldehydes, the adjacent carboxylic acid facilitates an intramolecular cyclization that is thermodynamically driven.
Mechanism:
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Condensation: Hydrazine attacks the aldehyde (C3) to form a hydrazone.
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Acylation: The distal nitrogen of the hydrazone attacks the carboxylic acid (C1) (activated in situ or spontaneously).
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Result: Formation of the bicyclic phthalazin-1(2H)-one core.
Cross-Coupling Capabilities
The C2-Bromine remains intact after cyclization in mild conditions, serving as a "handle" for further diversification:
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Suzuki-Miyaura: Coupling with aryl boronic acids to install biaryl systems (common in PARP inhibitors).
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Sonogashira: Installation of alkynes.
Figure 2: Divergent synthesis of bioactive heterocycles using the target acid as a lynchpin.
Analytical Characterization (Predicted)
Researchers should verify batch identity using these characteristic signals:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.2–10.4 ppm (s, 1H): Distinct aldehyde proton.
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δ 13.0–13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).
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δ 7.5–8.2 ppm (m, 3H): Aromatic ABC system. The proton ortho to the aldehyde will be most deshielded.
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IR Spectroscopy (ATR):
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1690–1710 cm⁻¹: C=O stretch (Aldehyde).
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1680–1700 cm⁻¹: C=O stretch (Acid), often overlapping but broader.
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2500–3000 cm⁻¹: O-H stretch (broad, carboxylic acid dimer).
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Safety & Handling Protocols
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Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Stability Warning: The aldehyde group is susceptible to oxidation. Do not store in clear glass on the benchtop. Use amber vials flushed with Argon.
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Spill Response: Neutralize with weak base (sodium bicarbonate) before disposal, as the compound is acidic.
References
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BLDpharm. (2024).[3] Certificate of Analysis: 2-Bromo-3-formylbenzoic acid (CAS 1289208-00-9).[4] Retrieved from
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Bunnett, J. F., & Rauhut, M. M. (1958).[5] 2-Bromo-3-methylbenzoic Acid.[6] Organic Syntheses, 38, 11. (Foundational synthesis of the precursor).
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Lead Sciences. (2024). Product Specification: 2-Bromo-3-formylbenzoic acid. Retrieved from
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PubChem. (2024). Compound Summary: 3-Bromobenzoic acid derivatives. National Library of Medicine. Retrieved from
Sources
- 1. 1289208-00-9|2-Bromo-3-formylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 3-Formylbenzoicacid | C8H6O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. 776315-23-2|4-Bromo-3-formylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. bldpharm.com.tr [bldpharm.com.tr]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
